Methyl-2-deoxy-D-ribofuranoside diacetate
Description
Properties
IUPAC Name |
[(2R,3S)-3-acetyloxy-5-methoxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3/t8-,9+,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNZXGFEXJLTGC-QIIDTADFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](CC(O1)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557497 | |
| Record name | Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151767-35-0 | |
| Record name | Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Methyl-2-deoxy-D-ribofuranoside
The Fischer glycosidation reaction converts 2-deoxy-D-ribose into its methyl furanoside derivative. Key parameters include:
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Reagents : Anhydrous methanol with catalytic hydrochloric acid (HCl) or acetyl chloride (AcCl)
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Conditions : Room temperature, short reaction times (15–30 minutes) to favor furanoside over pyranoside formation.
This step capitalizes on the thermodynamic instability of the furanoside ring, requiring precise control to avoid equilibration to the pyranose form.
Diacetylation of the Furanoside Intermediate
The methyl furanoside undergoes acetylation at the 3- and 5-hydroxyl positions:
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Reagents : Acetic anhydride in dichloromethane (DCM)
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Catalyst : Pyridine to neutralize HCl byproducts
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Conditions : -30°C to 20°C under inert atmosphere (N₂ or Ar).
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Industrial Scaling : Batch reactors with controlled cooling systems to maintain low temperatures during exothermic reactions.
Alternative Two-Step Synthesis from 2-Deoxy-D-ribose
A patent-derived method (WO2012/71508) outlines a scalable approach:
Step 1: Methanolysis
Step 2: Selective Acetylation
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Reagents : Acetic anhydride in DCM
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Catalyst : Pyridine (2.5 equivalents)
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Conditions : Gradual warming from -30°C to 20°C over 8 hours.
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Purification : Recrystallization from ethyl acetate/hexane mixtures.
Comparative Analysis of Synthetic Routes
Key advantages of the Fischer method include shorter reaction times and higher reported yields, while the patent route offers industrial scalability through controlled temperature gradients.
Critical Process Optimization Strategies
Regioselectivity Control
The 2-deoxy structure eliminates hydroxyl competition at C2, simplifying acetylation to C3 and C5. Steric effects from the methyl glycoside group favor 3-O-acetylation first, followed by 5-O-acetylation.
Anhydrous Conditions
Trace water hydrolyzes acetyl groups, reducing yields. Studies recommend:
Purification Techniques
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Lab Scale : Flash chromatography (EtOAc/hexane, 1:3) achieves >95% purity.
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Industrial Scale : Short-path distillation under high vacuum (0.1 mmHg) at 80–90°C.
Challenges and Mitigation
Diastereomer Formation
The absence of a C2 hydroxyl reduces stereochemical complexity, but ring puckering can create α/β anomers. Nuclear Overhauser Effect (NOE) NMR studies confirm β-anomer dominance (>90%) when using AcCl in methanol.
Scale-Up Limitations
Exothermic acetylation risks thermal runaway in large batches. Solutions include:
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl-2-deoxy-D-ribofuranoside diacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to its parent compound, methyl-2-deoxy-D-ribofuranoside.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the parent sugar molecule.
Scientific Research Applications
Chemistry
Methyl-2-deoxy-D-ribofuranoside diacetate serves as a building block for synthesizing more complex molecules. It is used in various chemical reactions including:
- Oxidation : Can be oxidized to produce carboxylic acids.
- Reduction : Can regenerate the parent compound using reducing agents like sodium borohydride.
- Substitution Reactions : Acetyl groups can be replaced by other functional groups through nucleophilic substitution.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to various oxidation products | Potassium permanganate, Chromium trioxide |
| Reduction | Regenerates methyl-2-deoxy-D-ribofuranoside | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Acetyl groups replaced by nucleophiles | Amines, Alcohols |
Biology
In biological research, this compound is utilized to study the structure and function of nucleosides and nucleotides. Its derivatives play crucial roles in nucleic acid structure, making it relevant for studies on DNA synthesis and function .
Case Study: Nucleoside Synthesis
A study highlighted the use of this compound as a precursor for synthesizing antiviral nucleosides. The compound's ability to participate in glycosylation reactions allows for the creation of various nucleoside analogs that exhibit antiviral properties .
Medicine
This compound is significant in medicinal chemistry as it serves as a precursor for developing antiviral and anticancer agents. Its derivatives have shown potential in targeting specific molecular pathways involved in disease processes .
Table 2: Medicinal Applications of Derivatives
| Application | Description | Example Compounds |
|---|---|---|
| Antiviral Agents | Used in the synthesis of nucleoside analogs | Acyclovir, Ribavirin |
| Anticancer Agents | Precursor for compounds targeting cancer cells | Gemcitabine |
Mechanism of Action
The mechanism of action of Methyl-2-deoxy-D-ribofuranoside diacetate involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, affecting DNA synthesis and function. The acetyl groups can also be hydrolyzed, releasing the active sugar molecule that participates in various biochemical pathways .
Comparison with Similar Compounds
Methyl-2-deoxy-β-D-ribofuranoside
Methyl-2-deoxy-α-D-ribofuranoside
- Structure: α-anomer of the methyl glycoside; lacks acetyl groups.
- Molecular Formula : C₆H₁₂O₄ (MW: 148.16 g/mol) .
- Key Differences: Stereochemical Impact: The α-configuration alters reactivity in glycosidic bond formation compared to β-anomers. Stability: Less stable under acidic conditions due to anomeric effects .
β-D-Ribofuranose 1-Acetate 2,3,5-Tribenzoate
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
- Structure : Protected with electron-withdrawing dichlorobenzyl groups.
- Molecular Formula : C₂₀H₂₀Cl₄O₅ (MW: 482.18 g/mol) .
- Key Differences :
Comparative Data Table
Biological Activity
Methyl-2-deoxy-D-ribofuranoside diacetate is a chemically modified sugar that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
Molecular Formula: CHO
Molecular Weight: 232.23 g/mol
CAS Number: 151767-35-0
The compound can be synthesized through multi-step reactions involving the acetylation of 2-deoxy-D-ribose. The synthesis typically involves the use of hydrogen chloride in diethyl ether, followed by treatment with acetic anhydride and pyridine to yield the diacetate form .
This compound exhibits various biological activities primarily through its interactions with nucleoside receptors and enzymes involved in nucleotide metabolism. Its structural similarity to natural nucleosides allows it to modulate biological pathways associated with these molecules.
- Nucleoside Analog Activity : As a nucleoside analog, it can interfere with nucleic acid synthesis, which is crucial for cellular replication and transcription processes.
- Receptor Interaction : The compound has been studied for its binding affinity to purinergic receptors, particularly P2Y receptors, which are involved in numerous physiological processes including platelet aggregation and neurotransmission .
Antiviral and Antitumor Properties
Research has indicated that this compound may possess antiviral properties. It has been evaluated in vitro for its efficacy against several viral strains, showing promise in inhibiting viral replication. For instance, studies have illustrated its potential role in targeting viral polymerases, thereby disrupting the viral life cycle.
Additionally, preliminary findings suggest that this compound may exhibit antitumor activity by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.
Study on Antiviral Efficacy
In a study assessing the antiviral efficacy of ribonucleoside analogs, this compound was shown to significantly inhibit the replication of certain RNA viruses. The study utilized a dose-response analysis to determine its IC50 values, revealing effective concentrations that led to a substantial decrease in viral load .
Antitumor Activity Assessment
Another research investigation focused on the antitumor effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis compared to control groups. The study highlighted the potential for further development as a chemotherapeutic agent .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Methyl-2-deoxy-D-ribofuranoside diacetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves selective acetylation of hydroxyl groups on the ribofuranoside backbone. A common approach is to use acetic anhydride in the presence of a catalyst (e.g., pyridine) under anhydrous conditions. Protecting groups, such as benzyl or trimethylsilyl groups, may be employed to prevent undesired side reactions. Optimization includes adjusting temperature (e.g., 0–25°C), stoichiometry of reagents, and reaction time to maximize yield. Characterization via NMR (e.g., H and C) confirms successful diacetylation .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify acetyl group positions and sugar ring conformation. For example, acetyl methyl protons appear as singlets near δ 2.0–2.1 ppm.
- Fourier Transform Infrared Spectroscopy (FTIR) : Peaks at ~1740 cm confirm ester (C=O) stretching vibrations.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na] adducts).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (210–220 nm) assesses purity (>95% recommended for pharmaceutical intermediates) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should evaluate:
- Temperature : Storage at –20°C in desiccated environments minimizes hydrolysis of acetyl groups.
- pH Sensitivity : Avoid aqueous solutions with pH >8, as alkaline conditions promote deacetylation.
- Light Exposure : Amber glass vials prevent photodegradation. Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) can predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when analyzing structurally similar derivatives (e.g., trifluoromethyl analogs)?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC (Heteronuclear Single Quantum Coherence) to correlate H and C signals, distinguishing overlapping peaks in crowded spectra.
- Variable Temperature (VT-NMR) : Adjusting temperature (e.g., 25–60°C) can reduce signal broadening caused by conformational exchange.
- Isotopic Labeling : F NMR is critical for resolving trifluoromethyl-substituted analogs (e.g., [159945-01-4]) by exploiting fluorine’s high sensitivity and lack of natural abundance interference .
Q. What strategies are effective for incorporating this compound into nucleoside analogs with antiviral activity?
- Methodological Answer :
- Glycosylation Reactions : Couple the diacetate with heterocyclic bases (e.g., triazoles or purine analogs) using Vorbrüggen conditions (e.g., trimethylsilyl triflate as a catalyst).
- Protecting Group Manipulation : Selective deacetylation (e.g., using ammonia/methanol) enables further functionalization at specific hydroxyl positions.
- Biological Screening : Test antiviral activity via cell-based assays (e.g., inhibition of viral replication in influenza or coronaviruses) and compare with reference standards like Ribavirin derivatives .
Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., solvent polarity, catalyst loading).
- Quality by Design (QbD) : Define critical quality attributes (CQAs) such as purity, enantiomeric excess, and residual solvent levels to meet regulatory standards for pharmaceutical intermediates .
Q. What computational methods aid in predicting the reactivity and stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in acetylation or glycosylation steps.
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., acetonitrile vs. dichloromethane).
- Docking Studies : Evaluate interactions between nucleoside analogs and viral enzyme active sites (e.g., RNA-dependent RNA polymerase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
